2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid, is an organic compound with a molecular formula of C9H5F4NO2. It is a colorless to pale yellow solid that has a melting point of 123-125°C and a boiling point of 170-172°C. 2-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid is used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis.
Scientific Research Applications
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalysis. In organic synthesis, the compound has been used to synthesize various heterocyclic compounds, such as 2-amino-5-trifluoromethylpyridine and 5-trifluoromethyl-2-pyridinol. In coordination chemistry, it has been used to synthesize various coordination complexes, such as those containing zinc and cobalt. In catalysis, it has been used to catalyze the hydrolysis of various esters, such as ethyl acetate and methyl acetate.
Mechanism Of Action
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid acts as a nucleophile in organic synthesis, reacting with electrophiles such as halogens, carbonyls, and acids. In coordination chemistry, it acts as a ligand, forming complexes with metals such as zinc and cobalt. In catalysis, it acts as a catalyst, promoting the hydrolysis of esters.
Biochemical And Physiological Effects
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has not been studied for its biochemical or physiological effects, and no such effects are known at this time.
Advantages And Limitations For Lab Experiments
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound, with a melting point of 123-125°C and a boiling point of 170-172°C. It is also a highly pure compound, with a purity of over 95%. It is also relatively inexpensive and easy to obtain. The main limitation for use in laboratory experiments is the fact that it is a highly reactive compound, and must be handled with care.
Future Directions
There are a number of potential future directions for research into 2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acidrifluoromethylpyridine-2-carboxylic acid. These include further investigations into its synthesis and reaction mechanisms, as well as its potential applications in organic synthesis, coordination chemistry, and catalysis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and safety. Finally, further research could be conducted into the potential uses of the compound in drug design and development.
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-11-4-2-1-3-9(11)10-5-8(14(16,17)18)7-19-12(10)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUVHWGXZIQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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